Viridicatol

Description

This compound has been reported in Penicillium cyclopium, Aspergillus versicolor, and Penicillium aurantiogriseum with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

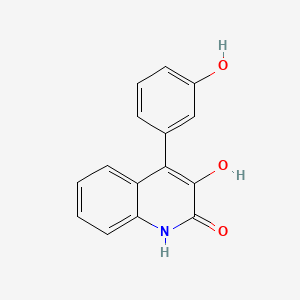

3-hydroxy-4-(3-hydroxyphenyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)16-15(19)14(13)18/h1-8,17-18H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJIOTTYIGBOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)O)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893995 | |

| Record name | Viridicatol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14484-44-7 | |

| Record name | Viridicatol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014484447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viridicatol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIRIDICATOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45P12JNE0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Viridicatol: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Viridicatol, a quinoline alkaloid fungal metabolite. It details the compound's chemical structure, physicochemical properties, and known biological activities, with a focus on its mechanisms of action in key signaling pathways. This guide is intended to serve as a foundational resource for professionals engaged in natural product research, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

This compound is a natural product isolated from various fungal species, including those from the Penicillium and Phoma genera, often found in marine environments.[1][2][3] Its structure has been unambiguously confirmed through spectroscopic methods, including 1D/2D NMR and mass spectrometry, as well as single-crystal X-ray diffraction analysis.[3][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3-hydroxy-4-(3-hydroxyphenyl)-1H-quinolin-2-one | [5] |

| CAS Number | 14484-44-7 | [1][2][6] |

| Molecular Formula | C₁₅H₁₁NO₃ | [1][2][5] |

| Molecular Weight | 253.25 g/mol | [5] |

| Canonical SMILES | O=C1C(O)=C(C2=CC(O)=CC=C2)C3=CC=CC=C3N1 | [2][7] |

| InChI Key | QIJIOTTYIGBOQA-UHFFFAOYSA-N |[2][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | [2] |

| Purity | ≥95% - >98% (Commercially available) | [2][6] |

| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [2][7][8] |

| Storage (Powder) | 2 years at -20°C | [1][9] |

| Storage (in DMSO) | 2 weeks at 4°C; 6 months at -80°C |[1][9] |

Table 3: Spectroscopic Data Summary for this compound

| Spectroscopic Method | Key Findings | Source |

|---|---|---|

| ¹H and ¹³C NMR | Data confirms the presence of ortho- and meta-disubstituted benzene systems and is consistent with the proposed structure. | [3][10] |

| Mass Spectrometry | GC-MS and LC-MS data confirm the molecular weight with a top peak at m/z 253. | [5] |

| X-ray Crystallography | Unambiguously established the three-dimensional chemical structure. |[3][11][12] |

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, including anti-inflammatory, anti-allergic, and osteogenic properties. Its mechanisms of action have been linked to the modulation of several critical cellular signaling pathways.

This compound has demonstrated significant potential in mitigating allergic reactions and inflammation. It alleviates allergy symptoms by inhibiting the activation and degranulation of mast cells.[3][11] This effect is achieved through the suppression of key pro-inflammatory signaling cascades.

-

Inhibition of NF-κB Signaling: In lipopolysaccharide (LPS)-stimulated macrophage (RAW 264.7) and microglia (BV2) cells, this compound suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][7][13] It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitor of kappa B alpha (IκBα). This action blocks the nuclear translocation of the NF-κB p65/p50 heterodimer, thereby inhibiting the transcription of pro-inflammatory genes.[2][14]

-

Suppression of MAPK and JAK-STAT Pathways: In IgE-mediated mast cell activation, this compound was found to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, namely JNK, ERK, and P38.[11] It also suppresses the phosphorylation of STAT6 in the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[11] By controlling these pathways, this compound effectively reduces mast cell degranulation and the release of allergic mediators.[11]

References

- 1. This compound|CAS 14484-44-7|DC Chemicals [dcchemicals.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C15H11NO3 | CID 115033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|14484-44-7|COA [dcchemicals.com]

- 7. glpbio.com [glpbio.com]

- 8. This compound | CAS 14484-44-7 | Cayman Chemical | Biomol.com [biomol.com]

- 9. This compound Datasheet DC Chemicals [dcchemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

The Fungal Production of Viridicatol: A Deep Dive into its Biosynthetic Pathway

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the intricate biosynthetic pathway of viridicatol, a quinoline alkaloid produced by various fungi, has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This whitepaper elucidates the enzymatic steps, genetic architecture, and experimental methodologies involved in the fungal synthesis of this bioactive compound.

Introduction to this compound

This compound is a hydroxylated derivative of viridicatin, belonging to the cyclopenin-viridicatin family of fungal alkaloids. These compounds have garnered interest due to their diverse biological activities. This compound itself has been isolated from several fungal species, including Penicillium viridicatum, Penicillium palitans, and deep-sea-derived Penicillium griseofulvum.[1][2] Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutics.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with primary metabolites and proceeds through a series of enzymatic transformations. The pathway can be broadly divided into three main stages: precursor synthesis, formation of the benzodiazepine intermediate, and its subsequent conversion to the quinoline scaffold, followed by a final hydroxylation.

Synthesis of Precursors: L-Phenylalanine and Anthranilic Acid

The journey to this compound begins with two key precursors derived from the shikimate pathway : the aromatic amino acid L-phenylalanine and anthranilic acid .[3][4][5] The shikimate pathway is a central metabolic route in fungi, converting phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway) into chorismate.[4][6] Chorismate serves as a branch-point metabolite.[4]

-

L-Phenylalanine is synthesized from chorismate via prephenate.[7]

-

Anthranilic acid is also synthesized from chorismate by the action of anthranilate synthase.[8]

Formation of Cyclopeptin and Cyclopenin

The first committed step in the biosynthesis of the viridicatin scaffold involves the condensation of L-phenylalanine and anthranilic acid. This reaction is catalyzed by a large, multimodular enzyme known as a non-ribosomal peptide synthetase (NRPS) , often referred to as cyclopeptine synthetase. The product of this reaction is cyclopeptin , a benzodiazepinedione.

Cyclopeptin then undergoes desaturation to form dehydrocyclopeptin . The subsequent key transformation is the epoxidation of dehydrocyclopeptin to yield cyclopenin . This epoxidation is catalyzed by a non-heme, Fe(II)/α-ketoglutarate-dependent dioxygenase, an enzyme homologous to AsqJ in Aspergillus nidulans and referred to as VdoA in some literature.[9]

Rearrangement to Viridicatin

Cyclopenin is an unstable intermediate that undergoes a complex rearrangement to form the quinoline alkaloid viridicatin . This transformation is catalyzed by the enzyme cyclopenase , which is also a dioxygenase.[10] The reaction involves the cleavage of the diazepine ring and the formation of the quinolone structure, releasing methyl isocyanate and carbon dioxide. In some proposed pathways, a hemocyanin-like protein, AsqI, may assist in this ring contraction.[9]

Final Hydroxylation to this compound

The final step in the biosynthesis of this compound is the meta-hydroxylation of viridicatin. This reaction is catalyzed by a cytochrome P450 monooxygenase , which has been identified as VdoD in Penicillium palitans.[11][12] Studies have shown that VdoD specifically hydroxylates the monoalkylated benzene ring of the viridicatin scaffold.[3][13] Interestingly, it has been demonstrated that VdoD does not directly convert viridicatin to this compound. Instead, it is proposed that cyclopenin is first hydroxylated by VdoD to form cyclopenol, which then rearranges to this compound, either spontaneously or catalyzed by VdoA/cyclopenase.[3][13]

// Substrates L_Phe [label="L-Phenylalanine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anthranilate [label="Anthranilic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Intermediates Cyclopeptin [label="Cyclopeptin"]; Dehydrocyclopeptin [label="Dehydrocyclopeptin"]; Cyclopenin [label="Cyclopenin", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Viridicatin [label="Viridicatin"]; Cyclopenol [label="Cyclopenol"]; this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Enzymes NRPS [label="Cyclopeptine Synthetase\n(NRPS)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dioxygenase1 [label="Dioxygenase\n(VdoA/AsqJ)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclopenase [label="Cyclopenase\n(VdoA/AsqJ)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P450 [label="Cytochrome P450\n(VdoD)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway Flow {rank=same; L_Phe; Anthranilate;} L_Phe -> Cyclopeptin; Anthranilate -> Cyclopeptin [headlabel="NRPS", fontcolor="#5F6368"]; Cyclopeptin -> Dehydrocyclopeptin; Dehydrocyclopeptin -> Cyclopenin [label=" VdoA/AsqJ", fontcolor="#5F6368"]; Cyclopenin -> Viridicatin [label=" Cyclopenase", fontcolor="#5F6368"]; Cyclopenin -> Cyclopenol [label=" VdoD", fontcolor="#5F6368"]; Cyclopenol -> this compound [label=" Spontaneous or\nCyclopenase", fontcolor="#5F6368"]; Viridicatin -> this compound [style=dashed, label=" No direct conversion\nby VdoD", fontcolor="#5F6368"]; } dot Caption: The proposed biosynthetic pathway of this compound.

Genetic Organization: The Biosynthetic Gene Cluster

In fungi, the genes encoding the enzymes for a specific metabolic pathway are often located together on the chromosome in a functional unit called a biosynthetic gene cluster (BGC) . The BGC for this compound and related compounds has been identified in Penicillium palitans. This cluster contains the genes for the NRPS, the dioxygenase (VdoA), and the cytochrome P450 (VdoD), along with other potentially related genes. The discovery and characterization of this gene cluster have been instrumental in elucidating the biosynthetic pathway, primarily through gene knockout and heterologous expression studies.[3][13][14]

Quantitative Data

Quantitative analysis of the this compound biosynthetic pathway is essential for understanding its efficiency and for metabolic engineering efforts. However, detailed kinetic data for the enzymes involved are not extensively reported in the literature. The table below summarizes the available conceptual quantitative information.

| Parameter | Description | Value/Observation | Reference |

| Metabolite Levels | Relative abundance of pathway intermediates and final product in fungal cultures. | Varies depending on the fungal species and culture conditions. Analysis is typically performed using HPLC-MS/MS. | [15][16] |

| Enzyme Activity | Catalytic efficiency of the biosynthetic enzymes. | Specific activity and kinetic parameters (Km, Vmax) are yet to be fully characterized for most enzymes in the pathway. | [17][18][19] |

| Gene Expression | Transcriptional levels of the genes within the BGC. | The expression of BGCs is often tightly regulated and can be influenced by culture conditions. | [14] |

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are overviews of the key experimental protocols employed.

Heterologous Expression of the Biosynthetic Gene Cluster

To confirm the function of the identified BGC, it is often expressed in a well-characterized host organism, such as Aspergillus nidulans. This allows for the production of the metabolites in a clean background, facilitating their identification and the functional characterization of the genes.[10][20]

Methodology Outline:

-

Vector Construction: The genes of the BGC are amplified from the genomic DNA of the producing fungus and cloned into a suitable fungal expression vector, often under the control of an inducible promoter.[5][14]

-

Host Transformation: The recombinant vector is introduced into a suitable fungal host, such as Aspergillus nidulans, typically using a protoplast-polyethylene glycol (PEG) mediated transformation method.[3][20]

-

Metabolite Analysis: The transformed fungus is cultivated under conditions that induce the expression of the BGC. The culture broth and mycelia are then extracted, and the metabolites are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of this compound and its precursors.[15][16]

Gene Knockout using CRISPR-Cas9

To determine the function of a specific gene within the BGC, it can be inactivated or "knocked out". The CRISPR-Cas9 system is a powerful tool for targeted gene disruption in fungi.[4][6][13]

Methodology Outline:

-

Guide RNA Design: A specific single-guide RNA (sgRNA) is designed to target the gene of interest within the fungal genome.[9]

-

Transformation: The Cas9 protein and the sgRNA, often delivered as a pre-assembled ribonucleoprotein (RNP) complex, along with a repair template (donor DNA), are introduced into fungal protoplasts.[1][15]

-

Screening and Verification: Transformants are screened for the desired gene deletion, typically by PCR and sequencing.

-

Phenotypic Analysis: The metabolite profile of the knockout mutant is compared to the wild-type strain to determine the effect of the gene deletion on this compound production. A loss of this compound production after knocking out a gene confirms its role in the biosynthetic pathway.[14]

In Vitro Enzyme Assays

To characterize the biochemical function of the enzymes in the pathway, they can be produced in a heterologous host (like E. coli), purified, and then assayed for their activity in vitro.

Dioxygenase Assay: The activity of the VdoA/AsqJ dioxygenase can be measured by monitoring the conversion of dehydrocyclopeptin to cyclopenin. The reaction mixture typically contains the purified enzyme, the substrate, Fe(II), α-ketoglutarate, and ascorbate in a suitable buffer. The reaction is incubated and then quenched, and the product is analyzed by HPLC-MS.[2]

Cytochrome P450 Hydroxylase Assay: The activity of the VdoD cytochrome P450 can be assayed by monitoring the hydroxylation of viridicatin or the conversion of cyclopenin to cyclopenol. A typical assay includes the purified enzyme (or microsomes containing the enzyme), the substrate, NADPH, and a cytochrome P450 reductase in a buffered solution. The formation of the hydroxylated product is quantified by HPLC.[21][22]

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in fungi is a fascinating example of the complex chemical transformations that can be achieved by microbial enzymes. While the key steps and the corresponding genes have been identified, further research is needed to fully characterize the kinetics and regulatory mechanisms of this pathway. Such knowledge will be invaluable for the metabolic engineering of fungal strains for the enhanced production of this compound and for the chemoenzymatic synthesis of novel, bioactive derivatives for drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Studies in the biochemistry of micro-organisms. 114. This compound and cyclopenol, metabolites of Penicillium viridicatum Westling and Penicillium cyclopium Westling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 4. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Biosynthesis and Metabolic Fate of Phenylalanine in Conifers [frontiersin.org]

- 8. Anthranilate-Activating Modules from Fungal Nonribosomal Peptide Assembly Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. Genome Editing in Penicillium chrysogenum Using Cas9 Ribonucleoprotein Particles | Springer Nature Experiments [experiments.springernature.com]

- 12. Biosynthesis of this compound in Penicillium palitans Implies a Cytochrome P450-Mediated meta Hydroxylation at a Monoalkylated Benzene Ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Scheme for Biosynthesis of Aryl Metabolites from l-Phenylalanine in the Fungus Bjerkandera adusta - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of the Viridicatumtoxin and Griseofulvin Gene Clusters from Penicillium aethiopicum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Metabonomic analysis reveals correlations between mycotoxins and secondary metabolites in Penicillium expansum cultures via time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enzyme kinetics of oxidative metabolism: cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enzyme Kinetics of Oxidative Metabolism-Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent Advances in Heterologous Protein Expression and Natural Product Synthesis by Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scilit.com [scilit.com]

- 22. Substrate inhibition kinetics for cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anti-inflammatory Properties of Viridicatol

Executive Summary: Viridicatol, a quinoline alkaloid isolated from the deep-sea-derived fungus Penicillium griseofulvum, has emerged as a potent anti-inflammatory agent with significant therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data from key in vitro and in vivo studies. The document details its inhibitory actions on critical pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT).[3][4] For researchers and drug development professionals, this guide consolidates the current scientific evidence, presents detailed experimental protocols, and visualizes complex biological processes to facilitate further investigation and application of this compound in treating inflammatory and allergic diseases.

Introduction

This compound is a small molecule alkaloid (molecular weight: 253.26) first isolated from marine-derived fungi of the Penicillium genus.[4][5] Initially investigated for anti-tumor activities, recent research has pivoted towards its significant anti-inflammatory and anti-allergic properties.[4][5] Chronic and acute inflammation are hallmarks of numerous diseases, from allergic reactions to neurodegenerative conditions. The overproduction of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines is often driven by the activation of key intracellular signaling cascades.[4][6] this compound has demonstrated a remarkable ability to modulate these pathways, positioning it as a promising candidate for novel anti-inflammatory therapeutics. This guide synthesizes the findings from studies on various cell models, including murine macrophages (RAW264.7), microglial cells (BV2), and rat basophilic leukemia cells (RBL-2H3), as well as in vivo animal models of allergic inflammation.[1][3][4]

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting multiple, interconnected signaling pathways that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone in regulating immune and inflammatory responses.[4][7] In its inactive state, the NF-κB heterodimer (typically p65/p50) is sequestered in the cytoplasm by an inhibitory protein, IκBα.[8] Upon stimulation by agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation.[7][9] This frees the NF-κB dimer to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[4][8]

This compound has been shown to potently inhibit this pathway in LPS-stimulated RAW264.7 and BV2 cells.[4][10] Its mechanism involves blocking the phosphorylation and subsequent degradation of IκBα, which effectively prevents the nuclear translocation of the p65 and p50 subunits of NF-κB.[4][11] This action attenuates the DNA-binding activity of NF-κB, thereby suppressing the expression of its downstream target genes.[4][10]

Figure 1: this compound inhibits the canonical NF-κB signaling pathway.

Inhibition of MAPK and JAK-STAT Signaling Pathways

In the context of allergic inflammation, mast cell activation is a critical event mediated by signaling cascades downstream of the high-affinity IgE receptor (FcεRI).[12] The MAPK and JAK-STAT pathways are central to this process.[3] Transcriptomic analysis of IgE-mediated RBL-2H3 cells revealed that this compound significantly affects these pathways.[3]

Western blot analysis confirmed that this compound inhibits the phosphorylation of key proteins in the MAPK pathway (JNK, ERK, and p38) and the JAK-STAT pathway (STAT6).[3] By suppressing the activation of these kinases, this compound downregulates the expression of numerous mast cell activation-related genes, including those for cytokines (Tnfα, Il4, Il13), chemokines (Ccl2, Ccl7), and transcription factors (Jun, Fos).[3] This multi-pathway inhibition culminates in the stabilization of mast cells, preventing their degranulation and the release of inflammatory mediators.[1][3]

Figure 2: this compound suppresses mast cell activation via MAPK and JAK-STAT pathways.

Quantitative Effects of this compound on Inflammatory Mediators

The inhibitory effects of this compound on signaling pathways translate directly to a measurable reduction in the production of key inflammatory molecules.

In Vitro Studies

In cellular models, this compound dose-dependently suppresses the production of pro-inflammatory mediators. In LPS-stimulated macrophages and microglial cells, it significantly reduces NO and Prostaglandin E2 (PGE2) levels by inhibiting the expression of iNOS and COX-2 proteins.[4] In activated mast cells, it inhibits the release of β-hexosaminidase and histamine, markers of degranulation.[13] Furthermore, it curtails the mRNA expression of pro-inflammatory cytokines across multiple cell types.[3][4]

Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Stimulant | Parameter Measured | This compound Concentration | Result | Reference |

|---|---|---|---|---|---|

| RAW264.7 | LPS (1 µg/mL) | NO Production | 10, 20, 40 µM | Dose-dependent inhibition | [4][10] |

| RAW264.7 | LPS (1 µg/mL) | PGE2 Production | 10, 20, 40 µM | Dose-dependent inhibition | [4][10] |

| RAW264.7 | LPS (1 µg/mL) | iNOS Protein Expression | 10, 20, 40 µM | Dose-dependent suppression | [4][10] |

| RAW264.7 | LPS (1 µg/mL) | COX-2 Protein Expression | 10, 20, 40 µM | Dose-dependent suppression | [4][10] |

| RAW264.7 | LPS (1 µg/mL) | IL-1β, IL-6, TNF-α mRNA | 40 µM | Significant reduction | [4][10] |

| BV2 | LPS (1 µg/mL) | NO Production | 10, 20, 40 µM | Dose-dependent inhibition | [4][10] |

| RBL-2H3 | DNP-BSA | β-Hexosaminidase Release | 2.5, 5, 10 µg/mL | Dose-dependent inhibition | [13] |

| RBL-2H3 | DNP-BSA | Histamine Release | 2.5, 5, 10 µg/mL | Dose-dependent inhibition | [13] |

| RBL-2H3 | DNP-BSA | Tnfα, Il4, Il13 mRNA | 10 µg/mL | Significant downregulation | [3] |

| RBL-2H3 | A23187 | Intracellular Ca2+ Influx | 2.5, 5, 10 µg/mL | Significant suppression |[1][5] |

In Vivo Studies

The anti-inflammatory efficacy of this compound has been validated in a mouse model of ovalbumin (OVA)-induced food allergy.[1][5] Oral administration of this compound significantly mitigated allergic symptoms such as hypothermia and diarrhea.[5][13] This clinical improvement was associated with a marked reduction in serum levels of allergy-related biomarkers.[1] this compound also promoted an anti-inflammatory environment by increasing the production of IL-10, a key regulatory cytokine.[1][5]

Table 2: In Vivo Effects of this compound in an OVA-Induced Food Allergy Mouse Model

| Parameter Measured (in Serum) | Treatment Group | Result Compared to OVA-Control | Reference |

|---|---|---|---|

| OVA-specific IgE | This compound (20 mg/kg) | Significantly decreased | [5][13] |

| Histamine | This compound (5, 10, 20 mg/kg) | Dose-dependently decreased | [5][13] |

| Mast Cell Protease-1 (mMCP-1) | This compound (5, 10, 20 mg/kg) | Dose-dependently decreased | [5][13] |

| Tumor Necrosis Factor-α (TNF-α) | This compound (5, 10, 20 mg/kg) | Dose-dependently decreased | [1][5] |

| Interleukin-10 (IL-10) | this compound (5, 10, 20 mg/kg) | Significantly increased |[1][5] |

Key Experimental Protocols

Reproducibility is fundamental to scientific advancement. This section details the core methodologies used to establish the anti-inflammatory profile of this compound.

Cell Culture and LPS-Induced Inflammation

-

Cell Lines: Murine macrophage RAW264.7 cells or murine microglial BV2 cells.[4]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.[4][10]

-

Protocol:

-

Seed cells in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction).

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for 3 hours.[10]

-

Stimulate cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for mediator production, shorter times for signaling studies).[10]

-

Collect supernatant for NO, PGE2, or cytokine ELISA assays.

-

Lyse cells for Western blot or RT-qPCR analysis.[4]

-

Mast Cell Degranulation and Calcium Influx Assay

-

Cell Line: Rat basophilic leukemia RBL-2H3 cells.[1]

-

Protocol for IgE-Mediated Degranulation:

-

Seed RBL-2H3 cells in 48-well plates.

-

Sensitize cells with anti-DNP-IgE (100 ng/mL) for 16 hours.[3]

-

Wash cells with Tyrode's Solution.

-

Pre-treat cells with this compound (e.g., 2.5, 5, 10 µg/mL) for 1 hour.[5]

-

Induce degranulation by adding DNP-BSA antigen.

-

Measure β-hexosaminidase and histamine release in the supernatant.[13]

-

-

Protocol for Calcium Influx:

-

Seed cells in a black 96-well plate and culture for 16 hours.[5]

-

Load cells with a calcium-sensitive dye (e.g., Fluo-3 AM).

-

Pre-treat with this compound for 1 hour.

-

Stimulate with a calcium ionophore like A23187 (2.5 µM).[5]

-

Measure the change in fluorescence to quantify intracellular calcium concentration.[5]

-

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-IκBα, anti-p-JNK, anti-β-actin) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used for quantification.[3]

OVA-Induced Food Allergy Mouse Model

This protocol establishes an in vivo model to assess the therapeutic potential of this compound against allergic reactions.[13]

Figure 3: Experimental workflow for the in vivo OVA-induced food allergy model.

Summary and Future Directions

This compound has a robust, multi-faceted anti-inflammatory profile characterized by the potent inhibition of the NF-κB, MAPK, and JAK-STAT signaling pathways. This activity effectively suppresses the production of a wide array of inflammatory mediators in vitro and alleviates allergic inflammation in vivo.[1][3][4] The data summarized in this guide highlight its potential as a lead compound for drug development.

Future research should focus on:

-

Target Identification: Elucidating the direct molecular targets of this compound (e.g., specific kinases or upstream receptors).

-

Pharmacokinetics and Safety: Conducting comprehensive ADME (absorption, distribution, metabolism, excretion) and toxicology studies to evaluate its drug-like properties and safety profile.

-

Broader Inflammatory Models: Testing its efficacy in other models of inflammatory disease, such as arthritis, inflammatory bowel disease, or neuroinflammation.[14]

-

Clinical Translation: Exploring the potential for developing this compound or its derivatives for human therapeutic use, potentially leveraging novel delivery systems to enhance bioavailability and target specificity.[15]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. scispace.com [scispace.com]

- 5. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]

- 7. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 8. Eriodictyol Inhibits the Production and Gene Expression of MUC5AC Mucin via the IκBα-NF-κB p65 Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. KoreaMed [koreamed.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects [mdpi.com]

- 15. This compound from the Deep-Sea-Derived Fungus Alleviates Bone Loss by Targeting the Wnt/SHN3 Pathway. [vivo.weill.cornell.edu]

Viridicatol: A Deep-Sea Derived Inhibitor of Mast Cell Activation and Allergic Responses

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-allergic effects of Viridicatol, a quinoline alkaloid isolated from the deep-sea fungus Penicillium griseofulvum. The document details its inhibitory action on mast cell degranulation, the underlying molecular mechanisms involving key signaling pathways, and the experimental protocols to assess its efficacy. All quantitative data are presented in structured tables, and signaling pathways and experimental workflows are visualized using diagrams.

Executive Summary

This compound has demonstrated significant potential as an anti-allergic agent by effectively suppressing mast cell activation, a critical event in the initiation of allergic cascades. Both in vivo studies using a mouse model of food allergy and in vitro experiments with the rat basophilic leukemia (RBL)-2H3 mast cell line have shown that this compound mitigates allergic symptoms by inhibiting the release of inflammatory mediators.[1][2][3][4] Its mechanism of action involves the suppression of intracellular calcium influx and the downregulation of the MAPK and JAK-STAT signaling pathways.[5][6] This guide serves as a technical resource for researchers exploring novel therapeutics for allergic diseases.

Quantitative Data on the Bioactivity of this compound

The following tables summarize the key quantitative findings from studies on the anti-allergic effects of this compound.

Table 1: In Vitro Inhibition of Mast Cell Degranulation by this compound

| Parameter | Cell Line | Activator | IC50 Value | This compound Concentrations Tested | Reference |

| β-Hexosaminidase Release | RBL-2H3 | DNP-BSA | 6.67 ± 0.6 µg/mL (26.3 µM) | Not specified for IC50 calculation | [1] |

| β-Hexosaminidase Release | RBL-2H3 | A23187 (2.5 µM) | Not determined | 2.5, 5, 10 µg/mL | [1] |

Table 2: In Vivo Effects of this compound in an Ovalbumin (OVA)-Induced Food Allergy Mouse Model

| Parameter Measured in Serum | This compound Dosage | Outcome | Reference |

| OVA-specific IgE | 20 mg/kg | Significant decrease | [2] |

| Histamine | Dose-dependent | Significant decrease | [2] |

| Mast Cell Protease-1 (mMCP-1) | Dose-dependent | Significant decrease | [2] |

| Tumor Necrosis Factor-α (TNF-α) | Dose-dependent | Significant decrease | [2] |

| Interleukin-10 (IL-10) | Not specified | Promotion of production | [1] |

Table 3: Molecular Effects of this compound on RBL-2H3 Cells

| Molecular Target | This compound Concentration | Effect | Reference |

| Intracellular Ca2+ Influx (A23187-induced) | 2.5, 5, 10 µg/mL | Dose-dependent decrease | [1] |

| Phosphorylation of JNK, ERK, P38 | 2.5, 5, 10 µg/mL | Dose-dependent inhibition | [6] |

| Phosphorylation of STAT6 | 2.5, 5, 10 µg/mL | Inhibition | [6] |

| mRNA Expression of Tnfα, Ccl2, Jun, Fos, Il4, Ccl7, Il13, Socs1 | 10 µg/mL | Significant downregulation | [5][7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-allergic effects of this compound.

RBL-2H3 Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is used to quantify mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant.

Materials:

-

RBL-2H3 cells

-

Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)

-

Anti-DNP-IgE antibody

-

DNP-BSA (Dinitrophenyl-conjugated Bovine Serum Albumin)

-

A23187 (Calcium Ionophore)

-

Tyrode's Buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

Stop buffer (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)

-

96-well microplate reader

Procedure:

-

Cell Culture and Sensitization:

-

Seed RBL-2H3 cells in a 48-well plate and culture for 12-16 hours.

-

For IgE-mediated activation, sensitize the cells by incubating with anti-DNP-IgE (100 ng/mL) in EMEM for 16 hours.[5]

-

-

This compound Treatment:

-

Induction of Degranulation:

-

Measurement of β-Hexosaminidase Activity:

-

Collect the supernatant from each well.

-

Incubate the supernatant with the substrate pNAG in a suitable buffer.

-

Stop the reaction by adding a stop buffer.

-

Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Calculate the percentage of β-hexosaminidase release relative to a positive control (cells lysed to release total enzyme).

-

Intracellular Calcium (Ca2+) Influx Assay

This protocol measures changes in intracellular calcium concentration, a critical step in mast cell activation.

Materials:

-

RBL-2H3 cells

-

Calcium-sensitive fluorescent probe (e.g., Fluo-3 AM)

-

Black 96-well plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding and Loading with Fluorescent Probe:

-

Seed RBL-2H3 cells (5 x 10^4 cells/well) in a black 96-well plate and culture for 16 hours.[1]

-

Load the cells with a calcium-sensitive fluorescent probe (e.g., Fluo-3 AM) according to the manufacturer's instructions.

-

-

This compound Treatment:

-

Incubate the cells with this compound at desired concentrations for 1 hour.

-

-

Stimulation and Measurement:

-

Induce calcium influx by adding an activator such as A23187.

-

Immediately measure the change in fluorescence intensity over time using a fluorescence microplate reader or capture images using a fluorescence microscope.[1]

-

Western Blot Analysis of Signaling Proteins

This protocol is used to detect the phosphorylation status of key proteins in the MAPK and JAK-STAT signaling pathways.

Materials:

-

RBL-2H3 cells

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against total and phosphorylated JNK, ERK, P38, and STAT6

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Cell Treatment and Lysis:

-

Seed RBL-2H3 cells (1.5 x 10^6 cells/mL) in 6-well plates and sensitize with anti-DNP-IgE (100 ng/mL) for 16 hours.[5]

-

Pre-treat with this compound (2.5, 5, and 10 µg/mL) for 1 hour.[5]

-

Stimulate with DNP-BSA (500 ng/mL) for 15 minutes.[5]

-

Lyse the cells in a suitable lysis buffer to extract total proteins.[5]

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Block the membrane and incubate with primary antibodies against the target proteins (both total and phosphorylated forms).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is used to measure the mRNA levels of genes involved in the allergic inflammatory response.

Materials:

-

RBL-2H3 cells

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green-based qPCR master mix

-

Primers for target genes (Tnfα, Ccl2, Jun, Fos, Il4, Ccl7, Il13, Socs1) and a reference gene (e.g., β-actin)

-

Real-time PCR system

Procedure:

-

Cell Treatment and RNA Extraction:

-

cDNA Synthesis:

-

Reverse transcribe the RNA into cDNA.

-

-

qPCR:

-

Perform qPCR using a SYBR Green-based master mix and specific primers for the target and reference genes.[5]

-

-

Data Analysis:

-

Analyze the results using the 2^-ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.[5]

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general experimental workflow.

Caption: this compound's inhibitory mechanism on mast cell signaling pathways.

Caption: Workflow for in vitro evaluation of this compound's effects.

Conclusion

This compound presents a compelling profile as a mast cell stabilizing agent with potent anti-allergic properties. Its ability to inhibit degranulation and suppress key pro-inflammatory signaling pathways, namely MAPK and JAK-STAT, underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel treatment for IgE-mediated allergic disorders.

References

- 1. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] this compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation | Semantic Scholar [semanticscholar.org]

- 4. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Preliminary Studies of Viridicatol's Mechanism of Action

This technical guide provides a comprehensive overview of the preliminary research into the mechanism of action of this compound, a quinoline alkaloid primarily isolated from marine-derived fungi of the Penicillium genus. The document synthesizes findings from various studies, focusing on its anti-inflammatory, anti-allergic, and potential anti-cancer and bone-regenerative properties. All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using the DOT language for clarity.

Core Mechanisms of Action

Preliminary studies have elucidated several key signaling pathways through which this compound exerts its biological effects. These primarily revolve around the modulation of inflammatory and immune responses, with emerging evidence of its role in other cellular processes.

Anti-inflammatory and Anti-allergic Effects

This compound has demonstrated significant anti-inflammatory and anti-allergic properties by inhibiting key signaling cascades.

-

Inhibition of the NF-κB Signaling Pathway: this compound has been shown to suppress the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 cells, this compound blocks the phosphorylation and subsequent degradation of the inhibitor kappa B alpha (IκBα).[1][2][3] This action prevents the nuclear translocation of the NF-κB p65/p50 heterodimer, thereby attenuating the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines.[1][2][3]

-

Suppression of MAPK and JAK-STAT Signaling Pathways: In the context of allergic responses, this compound has been observed to relieve allergic reactions by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathways in RBL-2H3 mast cells.[4] It reduces the phosphorylation of key proteins in these pathways, including JNK, ERK, P38, and STAT6, which are crucial for mast cell activation and the release of inflammatory mediators.[4]

Other Potential Mechanisms of Action

Beyond its well-documented anti-inflammatory effects, preliminary research suggests this compound may act on several other cellular targets:

-

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): this compound has been identified as a weak competitive inhibitor of PTP1B, an enzyme that negatively regulates insulin and leptin signaling pathways.[2] This suggests a potential therapeutic role for this compound in metabolic diseases.

-

Inhibition of Matrix Metalloproteinases (MMPs): Studies have indicated that this compound can inhibit the activity and expression of MMP-2 and MMP-9.[4] These enzymes are involved in the degradation of the extracellular matrix and play a role in cancer cell invasion and metastasis.

-

Modulation of the Wnt/SHN3 Signaling Pathway: this compound has been found to promote osteogenic differentiation by targeting the Wnt/SHN3 signaling pathway in osteoblasts.[1][2][5] This finding suggests its potential in treating bone loss-related diseases.[1][2][5]

-

Anti-cancer and Pro-apoptotic Effects: There is emerging evidence for the anti-tumor activities of this compound. It has been reported to inhibit the degranulation of RBL-2H3 cells and show cytotoxic effects against certain cancer cell lines.[5] Further research is needed to fully elucidate its pro-apoptotic mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on this compound.

Table 1: Inhibitory Concentrations (IC50) of this compound on Inflammatory Mediators

| Cell Line | Inhibited Substance | IC50 (µM) | Reference |

| RAW264.7 | Nitric Oxide (NO) | 46.03 | [6] |

| BV2 | Nitric Oxide (NO) | 43.03 | [6] |

| RAW264.7 | Prostaglandin E2 (PGE2) | 30.37 | [6] |

| BV2 | Prostaglandin E2 (PGE2) | 34.20 | [6] |

| RBL-2H3 | β-Hexosaminidase Release | 26.3 | [5] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Cells (e.g., RAW264.7, BV2, RBL-2H3) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

Following treatment, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

-

Western Blot Analysis for Signaling Proteins

-

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

-

Protocol:

-

Cells are treated with this compound and/or a stimulant (e.g., LPS).

-

Total protein is extracted from the cells using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-IκBα, IκBα, phospho-JNK, JNK, etc.) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and Prostaglandins

-

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In an ELISA, an antigen must be immobilized to a solid surface and then complexed with an antibody that is linked to an enzyme. Detection is accomplished by assessing the conjugated enzyme activity via incubation with a substrate to produce a measurable product.

-

Protocol:

-

Cell culture supernatants are collected after treatment with this compound and/or a stimulant.

-

The concentrations of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandins (e.g., PGE2) are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Briefly, a capture antibody specific for the target molecule is pre-coated onto a 96-well plate.

-

Standards and samples are pipetted into the wells, and the target molecule is bound by the immobilized antibody.

-

After washing, a biotinylated detection antibody is added.

-

Following another wash, streptavidin-HRP is added.

-

A substrate solution is then added, and the color development is proportional to the amount of bound target molecule.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Suppression of MAPK and JAK-STAT pathways in mast cells by this compound.

Experimental Workflow

Caption: General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

The preliminary studies on this compound reveal it to be a promising bioactive compound with multiple mechanisms of action, primarily centered on the modulation of inflammatory and immune pathways. Its ability to inhibit NF-κB, MAPK, and JAK-STAT signaling highlights its potential as a lead compound for the development of anti-inflammatory and anti-allergic therapies. Furthermore, its effects on PTP1B, MMPs, and the Wnt/SHN3 pathway open up exciting avenues for research into its therapeutic applications in metabolic diseases, cancer, and bone disorders.

Future research should focus on:

-

In-depth mechanistic studies: Elucidating the precise molecular interactions of this compound with its targets.

-

In vivo efficacy and safety: Evaluating the therapeutic potential and toxicological profile of this compound in animal models.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

-

Clinical trials: If preclinical studies are successful, progressing to human clinical trials to assess its safety and efficacy in treating relevant diseases.

References

- 1. This compound from the Deep‐Sea‐Derived Fungus Alleviates Bone Loss by Targeting the Wnt/SHN3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from the Deep-Sea-Derived Fungus Alleviates Bone Loss by Targeting the Wnt/SHN3 Pathway. [vivo.weill.cornell.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound from the Deep-Sea-Derived Fungus Alleviates Bone Loss by Targeting the Wnt/SHN3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synapse.koreamed.org [synapse.koreamed.org]

Viridicatol literature review for natural products researchers

An In-depth Technical Guide on Viridicatol for Natural Products Researchers

Introduction

This compound is a quinoline alkaloid natural product first isolated from the fungus Penicillium viridicatum. More recently, it has been identified as a secondary metabolite from deep-sea-derived fungi, such as Penicillium griseofulvum, highlighting the marine environment as a rich source of novel bioactive compounds.[1] Structurally, this compound is a 3-hydroxy-4-arylquinolin-2(1H)-one, and its unique scaffold has attracted interest from both synthetic chemists and pharmacologists. This document provides a comprehensive review of the current literature on this compound, focusing on its biosynthesis, chemical synthesis, diverse pharmacological activities, and underlying mechanisms of action, tailored for researchers in natural products and drug development.

Biosynthesis

The biosynthesis of this compound in Penicillium palitans has been elucidated through genome mining and heterologous expression studies.[2][3] The pathway involves a key meta-hydroxylation step on a monoalkylated benzene ring, a challenging transformation in organic chemistry.

The proposed biosynthetic pathway begins with cyclopenin, a benzodiazepine alkaloid. A crucial step is the conversion of cyclopenin to cyclopenol, which is catalyzed by the cytochrome P450 enzyme, VdoD.[2][3] Cyclopenol then undergoes a rearrangement, either spontaneously or catalyzed by the enzyme VdoA, to yield the final product, this compound.[2] Interestingly, a direct conversion from the related compound viridicatin to this compound by the hydroxylating enzyme VdoD was not observed, indicating a specific biosynthetic sequence.[2][3]

References

- 1. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biosynthesis of this compound in Penicillium palitans Implies a Cytochrome P450-Mediated meta Hydroxylation at a Monoalkylated Benzene Ring - PubMed [pubmed.ncbi.nlm.nih.gov]

Viridicatol: A Technical Guide for Researchers

Viridicatol (CAS Number: 14484-44-7) is a fungal metabolite first isolated from Penicillium viridicatum.[1] This quinoline alkaloid has garnered significant interest within the scientific community for its potent anti-inflammatory and anti-allergic properties. This technical guide provides an in-depth overview of this compound's chemical properties, biological activity, and the experimental protocols utilized to elucidate its mechanism of action, tailored for researchers, scientists, and drug development professionals.

Chemical Data

This compound's fundamental chemical and physical properties are summarized in the table below, providing a foundational reference for experimental design and execution.

| Property | Value | Reference |

| CAS Number | 14484-44-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₅H₁₁NO₃ | [1][2][4][7] |

| Molecular Weight | 253.25 g/mol | [1][7] |

| IUPAC Name | 3-hydroxy-4-(3-hydroxyphenyl)-1H-quinolin-2-one | [7] |

| Synonyms | 3-hydroxy-4-(3-hydroxyphenyl)quinolin-2(1H)-one, 3-Hydroxy-4-(m-hydroxyphenyl)carbostyril | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [2][3][8] |

| Purity | ≥95% | [2] |

| Storage | Store at -20°C | [3][4] |

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily as an anti-inflammatory and anti-allergic agent. Its mechanism of action is centered around the modulation of key signaling pathways involved in the immune response.

Anti-inflammatory Effects

This compound's anti-inflammatory properties are attributed to its ability to suppress the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][8] This suppression leads to a decrease in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key molecules in the inflammatory cascade.

The underlying mechanism for this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][8] this compound has been shown to block the degradation of the inhibitor of κBα (IκBα), which in turn prevents the nuclear translocation of the NF-κB p65 and p50 subunits.[2][3][8] This sequesters the transcription factor in the cytoplasm, inhibiting the expression of NF-κB target genes, including those for iNOS, COX-2, and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Anti-allergic Effects

The anti-allergic properties of this compound are linked to its ability to stabilize mast cells. It has been demonstrated to inhibit the degranulation of mast cells, a critical event in the allergic response, by reducing the influx of intracellular calcium (Ca²⁺).[9][10] This inhibition prevents the release of histamine and other allergic mediators.

Quantitative Data

The following tables summarize key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Parameter | Cell Line | IC₅₀ Value | Reference |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 46.03 µM | [11] |

| Nitric Oxide (NO) Production Inhibition | BV2 | 43.03 µM | [11] |

| Prostaglandin E2 (PGE₂) Production Inhibition | RAW 264.7 | 30.37 µM | [11] |

| Prostaglandin E2 (PGE₂) Production Inhibition | BV2 | 34.20 µM | [11] |

| Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | - | 64 µM | [2][3][8] |

Table 2: In Vitro Anti-allergic Activity of this compound

| Parameter | Cell Line | IC₅₀ Value | Reference |

| β-hexosaminidase Release Inhibition | RBL-2H3 | 26.3 µM (6.67 ± 0.6 µg/mL) | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Cell Culture and Viability Assay

-

Cell Lines: Murine macrophage cell lines RAW 264.7 and BV2, and rat basophilic leukemia cell line RBL-2H3 are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Viability Assay (MTT): To assess cytotoxicity, cells are seeded in 96-well plates and treated with various concentrations of this compound for 24 hours. MTT solution (5 mg/mL in PBS) is then added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

Measurement of Nitric Oxide (NO) Production

-

Protocol: RAW 264.7 or BV2 cells are pre-treated with this compound for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Equal volumes of supernatant and Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) are mixed, and the absorbance is read at 540 nm.

Measurement of Prostaglandin E2 (PGE₂) Production

-

Protocol: Cell culture supernatants, prepared as described for the NO assay, are used to measure PGE₂ levels using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis

-

Protocol: Cells are treated with this compound and/or LPS for the indicated times. Total cell lysates or nuclear/cytoplasmic fractions are prepared using appropriate lysis buffers. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p65, p50, IκBα, or β-actin, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)

-

Protocol: Total RNA is extracted from cells using a suitable RNA isolation reagent. cDNA is synthesized from the total RNA using a reverse transcription kit. RT-qPCR is performed using SYBR Green master mix and specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) on a real-time PCR system.

Mast Cell Degranulation Assay

-

Cell Line: RBL-2H3 cells are used as a model for mast cells.

-

β-Hexosaminidase Release Assay: RBL-2H3 cells are sensitized with anti-dinitrophenyl (DNP)-IgE overnight. The cells are then washed and pre-treated with this compound before being challenged with DNP-human serum albumin (HSA) to induce degranulation. The release of β-hexosaminidase into the supernatant is quantified by incubating the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The reaction is stopped, and the absorbance is measured at 405 nm.

-

Histamine Release Assay: Histamine levels in the supernatant of stimulated RBL-2H3 cells are measured using a commercially available ELISA kit.

In Vivo Ovalbumin-Induced Food Allergy Mouse Model

-

Animals: BALB/c mice are commonly used.

-

Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide adjuvant on days 0 and 14.

-

Challenge: From day 28, mice are repeatedly challenged orally with OVA every other day. This compound is administered orally to the treatment groups prior to each OVA challenge.

-

Assessment: Allergic symptoms (e.g., diarrhea, rectal temperature drop) are monitored after each challenge. Serum levels of OVA-specific IgE, histamine, and mouse mast cell protease-1 (mMCP-1) are measured by ELISA after the final challenge.

Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Amelioration of Ovalbumin-Induced Food Allergy in Mice by Targeted Rectal and Colonic Delivery of Cyanidin-3-O-Glucoside [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Effective induction of oral anaphylaxis to ovalbumin in mice sensitized by feeding of the antigen with aid of oil emulsion and salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ovalbumin-induced food allergy suppression via regulatory T cell expansion mediated by a TNFR2 agonist in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose-dependent food allergy induction against ovalbumin under acid-suppression: A murine food allergy model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Viridicatol from Marine Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viridicatol, a quinoline alkaloid first isolated from Penicillium species, has garnered significant interest within the scientific community due to its diverse biological activities. Sourced from marine-derived fungi, this secondary metabolite has demonstrated potent anti-inflammatory, anti-allergic, and bone-protective properties.[1][2][3][4] These attributes position this compound as a promising candidate for further investigation in drug discovery and development. This document provides detailed application notes and protocols for the isolation, purification, and characterization of this compound from marine fungal sources, specifically Penicillium griseofulvum.

Data Presentation

Table 1: Quantitative Data for this compound Isolation and Purification

| Parameter | Value | Source |

| Starting Material | ||

| Fungal Strain | Penicillium griseofulvum | [1][4] |

| Fermentation Broth | Not specified | |

| Defatted Crude Extract | 55.4 g | [1] |

| Purification Yield | ||

| Final Yield of this compound | 443.0 mg | [1] |

| Purity | ||

| Purity after Final Step | >99% | [5] |

| Physicochemical Properties | ||

| Molecular Formula | C₁₅H₁₁NO₃ | |

| Molecular Weight | 253.26 g/mol | [1] |

Table 2: Spectroscopic Data for this compound Characterization

| Technique | Data | Source |

| ¹H NMR (500 MHz, CD₃OD) | δ 8.15, 7.36 (2H), 7.34, 7.26, 6.88, 6.83, 6.82 | |

| ¹³C NMR (125 MHz, CD₃OD) | See referenced literature for full peak list. | |

| High-Resolution Mass Spectrometry (HR-ESI-MS) | [M+H]⁺ m/z 254.0814 | |

| X-ray Crystallography | CCDC Deposition Number: 2008745 | [6] |

Experimental Protocols

Protocol 1: Fermentation of Penicillium griseofulvum

This protocol is a composite based on general methods for the cultivation of Penicillium species for secondary metabolite production. Optimization may be required for specific strains and desired yields.

1. Media Preparation:

-

Seed Culture Medium (e.g., Potato Dextrose Broth - PDB):

-

Potato Infusion: 200 g/L

-

Dextrose: 20 g/L

-

Adjust pH to 5.6 ± 0.2

-

Sterilize by autoclaving at 121°C for 15 minutes.

-

-

Production Medium (e.g., Czapek-Dox Broth):

-

Sucrose: 30 g/L

-

Sodium Nitrate: 3 g/L

-

Dipotassium Phosphate: 1 g/L

-

Magnesium Sulfate: 0.5 g/L

-

Potassium Chloride: 0.5 g/L

-

Ferrous Sulfate: 0.01 g/L

-

Adjust pH to 6.0-7.2.

-

Sterilize by autoclaving at 121°C for 20 minutes.

-

2. Inoculum Preparation:

-

Aseptically transfer a pure culture of Penicillium griseofulvum from an agar slant to a flask containing the seed culture medium.

-

Incubate at 25-28°C for 3-5 days on a rotary shaker at 150-200 rpm to generate a sufficient mycelial biomass.

3. Production Fermentation:

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate in a fermenter at 25-28°C for 10-14 days with aeration and agitation. Monitor pH and nutrient levels throughout the fermentation process.

Protocol 2: Extraction, Isolation, and Purification of this compound

This protocol is adapted from a published method for the isolation of this compound from Penicillium griseofulvum.[1]

1. Extraction:

-

Separate the fungal mycelium from the fermentation broth by filtration.

-

Lyophilize the mycelium and broth separately.

-

Extract the lyophilized material with methanol (MeOH) three times with the aid of ultrasonication.

-

Combine the MeOH extracts and evaporate under reduced pressure to obtain a crude extract.

2. Defatting:

-

Suspend the crude extract in water and partition with petroleum ether to remove nonpolar lipids.

-

Further partition the aqueous layer with dichloromethane (CH₂Cl₂) to obtain the defatted extract.

-

Evaporate the CH₂Cl₂ layer under reduced pressure to yield the defatted crude extract (e.g., 55.4 g).[1]

3. Silica Gel Column Chromatography:

-

Subject the defatted extract to column chromatography on a silica gel column.

-

Elute with a gradient of CH₂Cl₂-MeOH (from 100:0 to 0:100) to yield several fractions.

4. Reversed-Phase (ODS) Column Chromatography:

-

Subject the this compound-containing fraction (e.g., Fraction 5, 40.0 g) to column chromatography over an octadecylsilane (ODS) column.[1]

-

Elute with a gradient of H₂O-MeOH (from 95:5 to 20:80) to obtain subfractions.

5. Size-Exclusion Chromatography (Sephadex LH-20):

-

Further purify the this compound-rich subfraction (e.g., subfraction 5.15) using a Sephadex LH-20 column with MeOH as the eluent to obtain pure this compound (e.g., 443.0 mg).[1]

6. Purity Assessment:

-

Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or CAD).

-

Confirm the structure of the isolated this compound using ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with published values.

Visualizations

Caption: Experimental workflow for this compound isolation.

Caption: this compound's inhibition of the NF-κB pathway.

References

- 1. This compound Isolated from Deep-Sea Penicillium Griseofulvum Alleviates Anaphylaxis and Repairs the Intestinal Barrier in Mice by Suppressing Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. allresearchjournal.com [allresearchjournal.com]

- 3. Solid-state fermentation for production of griseofulvin on rice bran using Penicillium griseofulvum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of griseofulvin by fermentation | PPTX [slideshare.net]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Viridicatol Extraction from Penicillium griseofulvum

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the extraction, purification, and quantification of Viridicatol, a secondary metabolite produced by the filamentous fungus Penicillium griseofulvum. This compound and its related compounds, such as Viridicatin, have garnered interest for their potential biological activities. This guide is intended to provide a robust starting point for researchers in natural product chemistry, mycology, and drug discovery.

I. Introduction

Penicillium griseofulvum is a versatile fungus known for producing a variety of secondary metabolites, including the antifungal agent griseofulvin and the alkaloid this compound. The extraction and purification of these compounds are critical steps for their further study and potential development as therapeutic agents. This protocol outlines the key stages, from fungal cultivation to the isolation and analysis of this compound.

II. Fungal Cultivation and Metabolite Production

Successful extraction of this compound begins with the robust cultivation of Penicillium griseofulvum under conditions that favor secondary metabolite production. While various media can be used, submerged fermentation is often employed for its scalability and controlled environment.

Protocol: Submerged Fermentation of Penicillium griseofulvum

-

Strain Maintenance: Maintain cultures of Penicillium griseofulvum on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage. For routine experiments, subculture onto fresh PDA plates and incubate at 25°C for 5-7 days until sporulation is observed.

-

Spore Suspension Preparation: Prepare a spore suspension by flooding a mature PDA plate with sterile 0.1% (v/v) Tween 80 solution. Gently scrape the surface with a sterile loop to dislodge the conidia.

-

Inoculum Preparation: Transfer the spore suspension to a sterile flask containing a suitable seed medium (e.g., Yeast Malt Extract Glucose - YMEG broth). Incubate at 25°C on a rotary shaker at 150 rpm for 48-72 hours.

-

Production Culture: Inoculate the production medium (e.g., Czapek-Dox broth supplemented with yeast extract) with the seed culture (typically 5-10% v/v).

-

Incubation: Incubate the production culture at 25°C for 7-14 days with continuous agitation at 150 rpm. The optimal incubation time for maximal this compound production should be determined empirically.

-

Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation. The mycelium and the culture filtrate can be processed separately for metabolite extraction.

III. Extraction and Purification of this compound

The following protocol is adapted from established methods for extracting similar alkaloids from Penicillium species and can be optimized for P. griseofulvum.

Protocol: Solvent Extraction and Chromatographic Purification

-

Extraction of Fungal Mycelium:

-

Lyophilize (freeze-dry) the harvested mycelium to remove water.

-

Grind the dried mycelium into a fine powder.

-